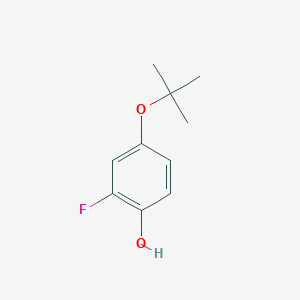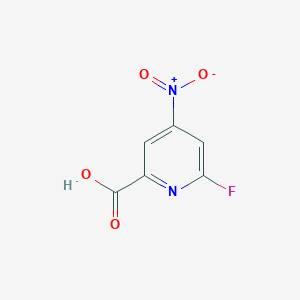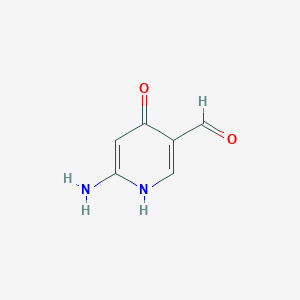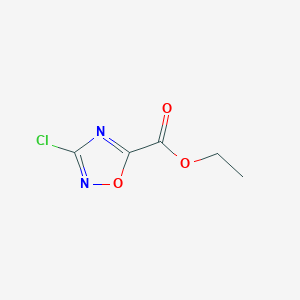
4-(Tert-butoxy)-2-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butoxy)-2-fluorophenol is an organic compound characterized by the presence of a tert-butoxy group and a fluorine atom attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)-2-fluorophenol typically involves the etherification of 4-chlorophenol with isobutene in the presence of a catalyst such as sulfuric acid . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Another method involves the use of phosphorus trichloride (PCl3) to mediate the conversion of tert-butyl esters into esters and amides in one-pot reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and solvents such as benzene, toluene, and dimethylbenzene. The reaction is typically conducted under normal temperature conditions, and the product is purified through standard separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-(Tert-butoxy)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Alkylated or acylated phenols
Aplicaciones Científicas De Investigación
4-(Tert-butoxy)-2-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other materials
Mecanismo De Acción
The mechanism of action of 4-(Tert-butoxy)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The tert-butoxy group can act as a protecting group in organic synthesis, while the fluorine atom can influence the compound’s reactivity and stability. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-Butoxystyrene
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
4-(Tert-butoxy)-2-fluorophenol is unique due to the presence of both a tert-butoxy group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, making it valuable in various applications compared to its analogs .
Propiedades
Fórmula molecular |
C10H13FO2 |
|---|---|
Peso molecular |
184.21 g/mol |
Nombre IUPAC |
2-fluoro-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13FO2/c1-10(2,3)13-7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 |
Clave InChI |
QBRQXYDIPCUGNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=C(C=C1)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















